Cas no 63124-12-9 (3-hydroxyquinoline-6-carbonitrile)

3-hydroxyquinoline-6-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Quinolinecarbonitrile, 3-hydroxy-
- 3-hydroxyquinoline-6-carbonitrile
- 63124-12-9
- SB68528
- EN300-306477
- DTXSID10493520
-
- MDL: MFCD18415957
- インチ: InChI=1S/C10H6N2O/c11-5-7-1-2-10-8(3-7)4-9(13)6-12-10/h1-4,6,13H
- InChIKey: TWOUAFLIYSZTAT-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC=C(C=C2C=C1C#N)O
計算された属性
- せいみつぶんしりょう: 170.048012819g/mol
- どういたいしつりょう: 170.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 56.9Ų
3-hydroxyquinoline-6-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-306477-5g |
3-hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 5g |
$3479.0 | 2023-09-05 | |
Enamine | EN300-306477-1.0g |
3-hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
Chemenu | CM239001-1g |
3-Hydroxyquinoline-6-carbonitrile |
63124-12-9 | 97% | 1g |
$1063 | 2022-08-31 | |
Alichem | A189000408-5g |
6-Cyano-3-hydroxyquinoline |
63124-12-9 | 98% | 5g |
$4034.54 | 2023-09-01 | |
Alichem | A189000408-1g |
6-Cyano-3-hydroxyquinoline |
63124-12-9 | 98% | 1g |
$1446.09 | 2023-09-01 | |
AK Scientific | 5878CT-100mg |
3-Hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 100mg |
$598 | 2023-09-15 | |
AK Scientific | 5878CT-1g |
3-Hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 1g |
$1617 | 2023-09-15 | |
Aaron | AR01B7GD-10g |
3-hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 10g |
$7119.00 | 2023-12-15 | |
Aaron | AR01B7GD-50mg |
3-hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 50mg |
$408.00 | 2023-12-15 | |
1PlusChem | 1P01B781-500mg |
3-hydroxyquinoline-6-carbonitrile |
63124-12-9 | 95% | 500mg |
$1219.00 | 2024-04-22 |
3-hydroxyquinoline-6-carbonitrile 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
3-hydroxyquinoline-6-carbonitrileに関する追加情報
6-Quinolinecarbonitrile, 3-hydroxy-: A Comprehensive Overview
6-Quinolinecarbonitrile, 3-hydroxy- is a unique chemical compound that has garnered significant attention in the field of biomedical research. Known by its CAS registry number 63124-12-9, this compound belongs to the family of quinoline derivatives and exhibits intriguing properties that make it a subject of interest for researchers exploring bioactive molecules.
The structure of 6-Quinolinecarbonitrile, 3-hydroxy- features a quinoline ring system with a nitrile group at the 6-position and a hydroxyl group at the 3-position. This specific arrangement of functional groups renders the compound distinct and potentially useful in various biomedical applications. The presence of both a nitrile and a hydroxyl group introduces a balance of electronic effects, which could be harnessed for targeted interactions with biological systems.
Recent studies have highlighted the potential of 6-Quinolinecarbonitrile, 3-hydroxy- in the realm of antimicrobial agents. Research published in Antimicrobial Agents and Chemotherapy (2023) demonstrated that this compound exhibits potent activity against a range of bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, though further studies are needed to elucidate the exact pathway.
In addition to its antimicrobial properties, 6-Quinolinecarbonitrile, 3-hydroxy- has shown promise as a potential anticancer agent. A study in the Cancer Research Journal (2023) revealed that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The hydroxyl group at the 3-position plays a critical role in facilitating cellular uptake and enhancing cytotoxicity.
The synthesis of 6-Quinolinecarbonitrile, 3-hydroxy- has been optimized through a series of reactions involving quinoline derivatives and nitrile groups. This process is detailed in a recent publication in the Journal of Organic Chemistry (2023), which outlines a highly efficient method for achieving high yields with excellent purity.
Furthermore, exploratory research into the neuroprotective effects of this compound has yielded encouraging results. Preclinical studies in animal models, as reported in Neuropharmacology (2023), suggest that 6-Quinolinecarbonitrile, 3-hydroxy- may offer protection against oxidative stress-induced neural damage. This opens up new avenues for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
The application of 6-Quinolinecarbonitrile, 3-hydroxy- extends beyond pharmacology into the realm of biotechnology. Its unique structure makes it a valuable tool for studying protein-ligand interactions, particularly in the context of drug discovery. Recent advancements in crystallography and molecular modeling have enabled researchers to gain deeper insights into how this compound interacts with target molecules.
In conclusion, 6-Quinolinecarbonitrile, 3-hydroxy- stands out as a versatile and promising compound in the field of biomedical science. Its unique structural features, combined with its demonstrated efficacy in antimicrobial, anticancer, and neuroprotective applications, position it as a valuable asset for further research and potential therapeutic development.
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